molecular formula C12H12BNO2 B14076106 (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid CAS No. 2225170-54-5

(3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid

Cat. No.: B14076106
CAS No.: 2225170-54-5
M. Wt: 213.04 g/mol
InChI Key: HPAGHRKUZFZRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a pyridinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

  • 3-Pyridinylboronic acid
  • 5-Bromopyridine-3-boronic acid
  • Phenylboronic acid

Comparison: (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid is unique due to the presence of both a methyl group and a pyridinyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids . For instance, 3-Pyridinylboronic acid lacks the methyl group, which can influence its reactivity and the types of reactions it can undergo .

Properties

CAS No.

2225170-54-5

Molecular Formula

C12H12BNO2

Molecular Weight

213.04 g/mol

IUPAC Name

(3-methyl-5-pyridin-2-ylphenyl)boronic acid

InChI

InChI=1S/C12H12BNO2/c1-9-6-10(8-11(7-9)13(15)16)12-4-2-3-5-14-12/h2-8,15-16H,1H3

InChI Key

HPAGHRKUZFZRJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CC=CC=N2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.